molecular formula C20H19ClN2O2 B2833697 2-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide CAS No. 899735-39-8

2-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide

Katalognummer B2833697
CAS-Nummer: 899735-39-8
Molekulargewicht: 354.83
InChI-Schlüssel: UKUNIJDJVDCWGG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of similar compounds involves a series of reactions. For instance, the synthesis of 2-Chloro-N-cyclopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, a boronic acid derivative, was achieved through a five-step substitution reaction . The structure was confirmed by MS, 1H NMR, 13C NMR, and FT-IR spectroscopy methods .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined by X-ray diffraction and conformational analysis . The crystal structure determined by X-ray single crystal diffraction was found to be consistent with the molecular structure after DFT optimization .

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivatization

Research on compounds structurally related to 2-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide often focuses on their synthesis and potential applications in medicinal chemistry. These studies highlight the versatile chemistry of such compounds, including the synthesis of nitrogen-containing heterocyclic compounds and their derivatives.

  • Nitrogen-Containing Heterocyclic Compounds Synthesis : Studies on the synthesis of nitrogen-containing heterocyclic compounds, such as the addition of methanol or water to N-cyano groups under alkaline conditions, have been explored to afford N-imino ester or N-carboxamide compounds. Such methodologies can potentially apply to the synthesis of related compounds, offering pathways for novel drug discovery and development (Sugiura, Hamada, & Hirota, 1979).

  • Annulation Techniques for Compound Synthesis : Tandem annulation techniques using visible-light photoredox catalysis have been described for the synthesis of cyclopenta[c]quinolin-4(5H)-ones, demonstrating innovative approaches to constructing complex heterocyclic frameworks that could be applicable to the synthesis of compounds like 2-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide (Liu, Song, Luo, & Li, 2018).

  • Derivatization of Quinoline Compounds : Synthesis and characterization of novel azetidinone derivatives integrated with quinoline, pyrazole, and benzofuran moieties have been reported, highlighting the potential for developing antimicrobial agents. Such research outlines the possibilities for derivatizing quinoline compounds to enhance their biological activity (Idrees, Bodkhe, Siddiqui, & Kola, 2020).

Catalysis and Reaction Mechanisms

Understanding the catalysis and reaction mechanisms involved in the synthesis of complex organic compounds provides insights into the broader applications of similar compounds in scientific research.

  • Catalyzed Synthesis of Heterocyclic Compounds : The palladium-catalyzed ortho-selective C-H chlorination of N-quinolinylbenzamide derivatives underlines the importance of catalysis in achieving regioselective modifications, which could be instrumental in synthesizing structurally similar compounds with precise functional group placements (Konishi, Tsuchida, Sano, Kochi, & Kakiuchi, 2017).

  • Iridium-Catalyzed Amidation/Cyclization : Direct C-H amidation/cyclization of benzamides using trichloroethoxycarbonyl azide showcases the utility of transition metal catalysis in synthesizing functionalized quinazoline-2,4(1H,3H)-diones, highlighting potential routes for the creation of biologically relevant molecules (Zhang, Wang, Hu, Yu, Deng, Li, & Lu, 2016).

Eigenschaften

IUPAC Name

2-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O2/c21-17-6-2-1-5-16(17)19(24)22-15-9-10-18-14(12-15)4-3-11-23(18)20(25)13-7-8-13/h1-2,5-6,9-10,12-13H,3-4,7-8,11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKUNIJDJVDCWGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3Cl)N(C1)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.